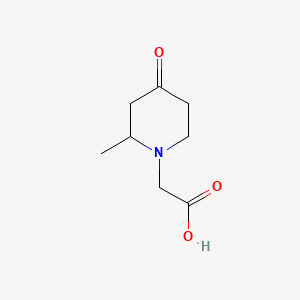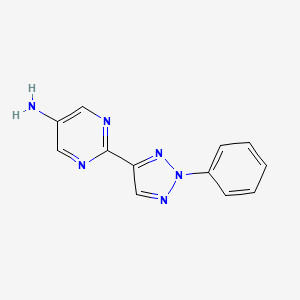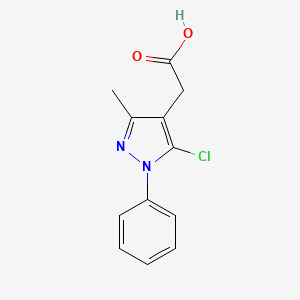![molecular formula C9H16NaO3+ B11818490 Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H15NaO3 and a molecular weight of 194.2 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxymethyl group and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous quality control measures to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit cholesteryl ester transferase, thereby reducing inflammation and providing therapeutic benefits in inflammatory diseases . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium hexacyclonate
- Hexacyclonas
- Natrii hexacyclonas
- Neuryl
Uniqueness
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is unique due to its specific structural features, such as the hydroxymethyl group and the cyclohexyl ring. These features contribute to its distinctive chemical properties and biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C9H16NaO3+ |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1 |
InChI Key |
YPKROQTVZNJPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



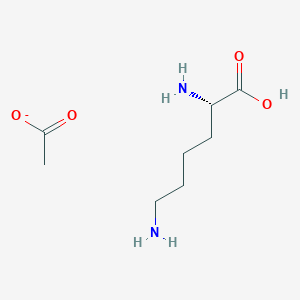
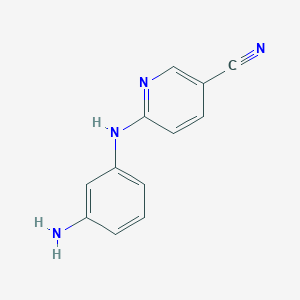
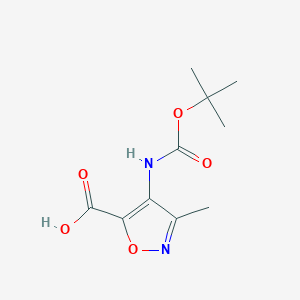


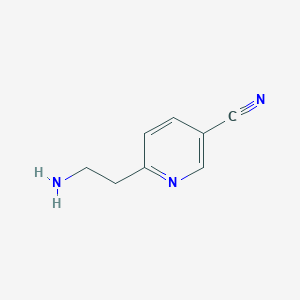

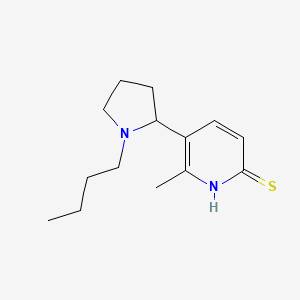
![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
